Molecular weight calculation for Bromobenzene-4-13C isotopologues
Molecular weight calculation for Bromobenzene-4-13C isotopologues
Precision Mass Spectrometry: Molecular Weight Calculation & Verification for Bromobenzene-4- C
Executive Summary
In quantitative bioanalysis and metabolic tracing, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for normalizing matrix effects. Bromobenzene-4-
For researchers utilizing High-Resolution Mass Spectrometry (HRMS), relying on "average molecular weight" (157.01 g/mol ) is insufficient and leads to mass assignment errors. This guide provides the rigorous derivation of the exact monoisotopic masses for the two distinct isotopologues generated by the natural abundance of bromine (
Part 1: Isotopic Architecture & Constants
To calculate the precise molecular weight, we must deconstruct the molecule into its constituent isotopes. Bromobenzene-4-
Unlike standard organic molecules where the M+1 peak is minor (~1.1%), brominated compounds exhibit a characteristic 1:1 doublet due to the near-equal abundance of
Table 1: IUPAC/NIST Isotopic Constants
Data sourced from NIST Atomic Weights and Isotopic Compositions [1].
| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) | Role in Calculation |
| Carbon | 12.00000 | 98.93 | Bulk Ring Structure (5 atoms) | |
| 13.00335 | 1.07 | Specific Label at C4 (1 atom) | ||
| Hydrogen | 1.00783 | 99.98 | Ring Protons (5 atoms) | |
| Bromine | 78.91834 | 50.69 | Isotopologue A (Lighter) | |
| 80.91629 | 49.31 | Isotopologue B (Heavier) |
Part 2: The Calculation Engine
We must calculate the mass for the two dominant species found in the mass spectrum.
The Core Carbon-Hydrogen Scaffold
First, calculate the mass of the phenyl ring fragment (
Derivation of Isotopologue A (containing Br)
This is the lighter of the two peaks, often designated as the "M" peak in this specific context (though technically M+1 relative to an unlabeled standard).
Derivation of Isotopologue B (containing Br)
This is the heavier peak, appearing +2 Da higher.
Summary of Target Masses for HRMS
| Isotopologue Species | Composition | Exact Mass (Da) | Relative Intensity |
| Target A | 156.9608 | ~100% | |
| Target B | 158.9588 | ~97.3% |
Critical Insight: Note that the mass difference is 1.99795 Da , not exactly 2.0. In high-resolution instruments (Orbitrap or FT-ICR), setting an extraction window of exactly 2.0 Da can lead to peak clipping. Use the precise values above.
Part 3: Verification Workflow & Quality Control
When synthesizing or purchasing Bromobenzene-4-
Experimental Protocol: HRMS Verification
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Sample Prep: Dilute standard to 1 µg/mL in Methanol.
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Ionization: APPI (Atmospheric Pressure Photoionization) or EI (Electron Impact) is preferred as Bromobenzene ionizes poorly in ESI+.
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Detection: Acquire profile data in Full Scan mode (m/z 100–200).
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Logic Check:
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Check 1: Presence of doublet at 156.96/158.96.
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Check 2: Absence of unlabeled doublet at 155.95/157.95 (indicates incomplete labeling).
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Workflow Visualization
The following diagram illustrates the decision logic for validating the standard.
Figure 1: Logic flow for the mass spectrometric validation of Bromobenzene-4-
Part 4: Technical Nuances in Synthesis
While this guide focuses on calculation, understanding the synthesis origin aids in troubleshooting impurities.
The "4-
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Mechanistic Note: If the synthesis route involves a symmetric intermediate (like a benzyne mechanism), the
C label could scramble to the meta position. -
Impact on Mass: Scrambling does not change the molecular weight (positional isomers have identical mass), but it does affect NMR spectra and metabolic tracing studies where the position of the carbon is relevant to the enzymatic pathway [2].
References
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NIST (National Institute of Standards and Technology). Atomic Weights and Isotopic Compositions for All Elements. Physical Measurement Laboratory. Available at: [Link]
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IUPAC. Periodic Table of the Elements and Isotopic Abundances. International Union of Pure and Applied Chemistry. Available at: [Link]
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PubChem. Bromine-79 Isotope Data. National Library of Medicine. Available at: [Link]
